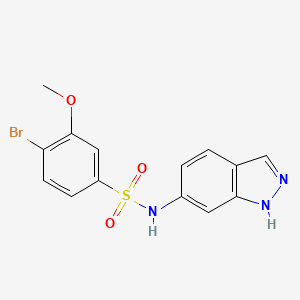
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO) or potassium permanganate (KMnO).
Reduction: Further reduction can convert the alcohol to a corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.
Major Products
Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde or 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds due to its unique structural features.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound can influence metabolic pathways, signal transduction, or gene expression depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Methyl-5-(trifluoromethyl)benzyl alcohol:
2-Fluoro-5-(trifluoromethyl)benzyl alcohol: Different positioning of the methyl group, leading to variations in steric and electronic effects.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMIHUQHIQFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
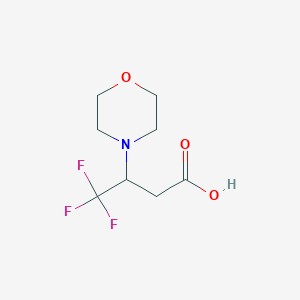
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
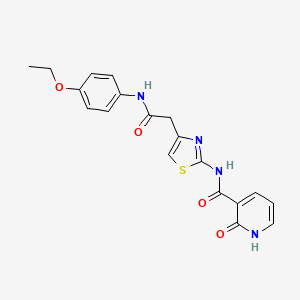
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)
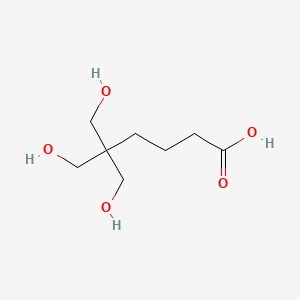
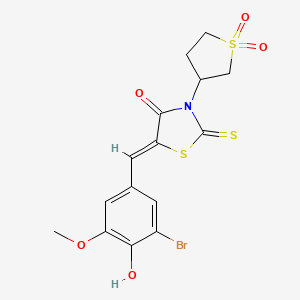
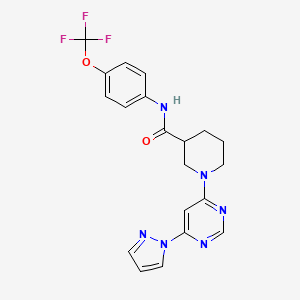
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
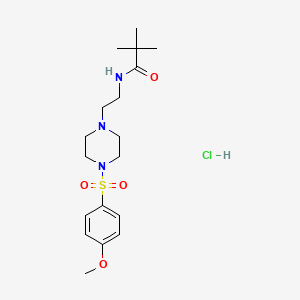
![2-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2706766.png)
